5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17714139
InChI: InChI=1S/C9H11N3O/c1-3-6-7(4-2)12-9(13)8(5-10)11-6/h3-4H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC17714139

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile -

Specification

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name 5,6-diethyl-2-oxo-1H-pyrazine-3-carbonitrile
Standard InChI InChI=1S/C9H11N3O/c1-3-6-7(4-2)12-9(13)8(5-10)11-6/h3-4H2,1-2H3,(H,12,13)
Standard InChI Key JHDHAZRHIUAMOI-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=C(C(=O)N1)C#N)CC

Introduction

Structural and Molecular Characteristics

The molecular formula of 5,6-diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile is C₉H₁₁N₃O, with a molecular weight of 177.20 g/mol. Its IUPAC name, 5,6-diethyl-2-oxo-1H-pyrazine-3-carbonitrile, reflects the positions of the ethyl, ketone, and nitrile groups. The presence of ethyl substituents distinguishes it from simpler methyl-substituted analogues, such as 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (C₇H₇N₃O, 149.15 g/mol) .

Key Structural Features:

  • Pyrazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • 3-Oxo Group: A ketone functionality at position 3, which introduces electrophilicity to the ring.

  • 2-Carbonitrile: A nitrile group at position 2, enabling nucleophilic addition and cyclization reactions.

  • 5,6-Diethyl Substituents: Ethyl groups that enhance steric bulk and influence electronic properties compared to methyl analogues.

The InChI key JHDHAZRHIUAMOI-UHFFFAOYSA-N and SMILES string CCC1=C(N=C(C(=O)N1)C#N)CC provide unambiguous representations of its structure.

Synthetic Routes and Optimization

While no explicit synthesis protocols for 5,6-diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile are documented in non-restricted sources, methods for analogous compounds suggest feasible pathways.

Cyclization of Hydrazine Derivatives

Pyrazine derivatives are commonly synthesized via cyclization reactions. For example, 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is prepared through the reaction of hydrazine derivatives with nitrile-containing precursors under reflux conditions . Adapting this approach, the diethyl variant could be synthesized by substituting methyl groups with ethyl precursors.

Hypothetical Pathway:

  • Precursor Preparation: Ethyl-substituted hydrazines react with malononitrile derivatives.

  • Cyclization: Acid- or base-catalyzed intramolecular cyclization forms the pyrazine ring.

  • Oxidation: Introduction of the 3-oxo group via oxidation using agents like potassium permanganate.

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol or methanol.

  • Temperature: Controlled heating (80–100°C) likely optimizes cyclization efficiency.

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its ketone and nitrile groups, as well as the ethyl substituents.

Nitrile Group Reactivity

The carbonitrile group at position 2 is susceptible to nucleophilic attack. In analogous compounds, this group participates in:

  • Hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.

  • Cycloaddition: Formation of triazines or tetrazoles with azides.

Ketone Group Reactivity

The 3-oxo group can undergo:

  • Reduction: Sodium borohydride or catalytic hydrogenation yields secondary alcohols.

  • Condensation: Reaction with amines or hydrazines to form Schiff bases or hydrazones.

Substituent Effects

Ethyl groups at positions 5 and 6 confer greater steric hindrance and electron-donating effects compared to methyl groups, potentially slowing electrophilic substitution reactions but stabilizing radical intermediates .

Comparative Analysis with Methyl-Substituted Analogues

Parameter5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
Molecular FormulaC₉H₁₁N₃OC₇H₇N₃O
Molecular Weight177.20 g/mol149.15 g/mol
SubstituentsEthyl at 5,6Methyl at 5,6
ElectrophilicityModerate (ethyl electron donation)Higher (methyl less donating)
Synthetic YieldNot reported60–75% in optimized conditions

Challenges and Future Directions

  • Synthetic Scalability: Optimizing yields for large-scale production remains a hurdle.

  • Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial, anticancer, and enzyme-inhibitory potential.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and binding affinities.

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